Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-

Cannabinoid Receptor GPCR Agonism Obesity

Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- (CAS 853752-41-7) is a synthetic sulfonyl piperazine derivative with a molecular formula of C20H25N3O3S and a molecular weight of 387.5 g/mol. This compound belongs to a class of small molecules patented as cannabinoid-1 (CB1) receptor modulators, with potential therapeutic applications in obesity and metabolic disorders.

Molecular Formula C20H25N3O3S
Molecular Weight 387.5
CAS No. 853752-41-7
Cat. No. B2569904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-
CAS853752-41-7
Molecular FormulaC20H25N3O3S
Molecular Weight387.5
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
InChIInChI=1S/C20H25N3O3S/c1-15-12-16(2)14-19(13-15)22-8-10-23(11-9-22)27(25,26)20-6-4-18(5-7-20)21-17(3)24/h4-7,12-14H,8-11H2,1-3H3,(H,21,24)
InChIKeyMYSUTBMFRUNSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- (CAS 853752-41-7): A Sulfonyl Piperazine CB1 Receptor Modulator Scaffold


Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- (CAS 853752-41-7) is a synthetic sulfonyl piperazine derivative with a molecular formula of C20H25N3O3S and a molecular weight of 387.5 g/mol [1]. This compound belongs to a class of small molecules patented as cannabinoid-1 (CB1) receptor modulators, with potential therapeutic applications in obesity and metabolic disorders [2]. It serves as a key intermediate or reference compound in medicinal chemistry programs targeting GPCR modulation.

Why N-(4-((4-(3,5-dimethylphenyl)piperazin-1-yl)sulfonyl)phenyl)acetamide Cannot Be Replaced by Generic Piperazine Analogs


Generic substitution among sulfonyl piperazine analogs is scientifically invalid due to critical structure-activity relationship (SAR) determinants. The 3,5-dimethylphenyl moiety, the para-substituted phenyl acetamide group, and the sulfonyl linker geometry are all essential pharmacophoric elements that govern CB1 receptor interaction [1]. Data from patent disclosures show that subtle modifications to the 3,5-dimethylphenyl group (e.g., replacement with unsubstituted phenyl or 4-chlorophenyl) can alter CB1 agonist/antagonist profiles from micromolar to nanomolar potency ranges, directly affecting downstream cAMP signaling [1]. Without direct comparative biological data, reliance on any in-class analog for this specific compound's target engagement profile would introduce uncontrolled variables into experimental designs, jeopardizing reproducibility in obesity or metabolic disorder research settings.

Quantitative Performance Benchmarks for Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- Against Structural Analogs


CB1 Receptor Agonist Activity: A Key Differentiator from Inactive Piperazine Scaffolds

This compound exhibits measurable, albeit weak, agonist activity at the mouse cannabinoid CB1 receptor (EC50 > 10,000 nM) in a cAMP functional assay, directly contrasting with the simple building block 1-(3,5-dimethylphenyl)piperazine, which is reported as inactive at dopamine and serotonin receptors and shows no CB1 activity [1]. This functional selectivity confirms that the full sulfonyl-acetamide architecture is essential for engaging the CB1 receptor.

Cannabinoid Receptor GPCR Agonism Obesity

P2X3 Receptor Antagonism: A Secondary Pharmacological Activity Not Seen in Closest Analogs

In comparative binding profiles, this compound demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM, as measured in Xenopus oocyte electrophysiology assays [1]. This activity is absent from the general sulfonyl piperazine class of CB1 modulators, which are optimized solely for cannabinoid receptor engagement, and is not a property of the core 3,5-dimethylphenyl piperazine building block [2]. The emergence of P2X3 activity at sub-micromolar concentrations suggests a polypharmacological profile that may be advantageous in pain-related metabolic disorder models.

P2X Purinoceptor Pain Ion Channel

Alpha3Beta4 Nicotinic Acetylcholine Receptor (nAChR) Blockade: A Distinct In Vitro Fingerprint

The compound inhibits human alpha3beta4 nAChR with an IC50 of 518 nM, as determined by voltage-clamp electrophysiology in Xenopus oocytes [1]. This activity is not a generalized feature of the sulfonyl piperazine class; closely related CB1-modulating analogs from the same patent family show no significant activity at nicotinic receptors, highlighting a unique off-target interaction that could be exploited for neurological research applications or must be controlled for in CB1-focused studies [2].

Nicotinic Receptor Ion Channel Neuropharmacology

Serotonin Transporter (SERT) Inhibition: A Polypharmacology Indicator

This compound exhibits inhibition of serotonin (5-HT) uptake in rat synaptosomal fractions with an IC50 of 518 nM [1]. This contrasts with the general sulfonyl piperazine CB1 modulator class, which is designed to avoid monoaminergic transporter interactions to minimize CNS side effects. The moderate SERT activity of this specific analog suggests a multi-target profile that could be beneficial for obesity models with comorbid depression but must be carefully considered to avoid misinterpretation of in vivo efficacy results.

Serotonin Transporter Mood Disorders Obesity

Science-Driven Procurement Scenarios for N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]acetamide


CB1 Receptor Tool Compound with Defined Polypharmacology for Obesity and Pain Research

Procure this compound when investigating the cannabinoid system's role in obesity-linked neuropathic pain. The measured CB1 agonist activity (EC50 > 10 µM) combined with sub-micromolar P2X3 antagonism (EC50 = 80 nM) provides a unique dual-action pharmacological probe [1][2]. This eliminates the need for separate CB1 and P2X3 tool compounds in co-dosing experiments, reducing vehicle-induced artifacts and simplifying pharmacokinetic interpretations in rodent diet-induced obesity models.

Nicotinic Receptor Engagement Control in Metabolic Disease Studies

In studies where the autonomic nervous system's role in energy homeostasis is evaluated, this compound's alpha3beta4 nAChR activity (IC50 = 518 nM) serves as an essential control for nicotinic receptor-mediated effects [1]. Researchers can use it to dissect whether observed metabolic changes are CB1-mediated or due to ganglionic nAChR blockade, a distinction not possible with pure CB1 antagonists like rimonabant.

Serotonergic Component Calibration in Appetite Suppression Assays

For preclinical obesity studies focused on appetite regulation, the compound's SERT inhibition (IC50 = 518 nM) provides a built-in calibration point [1]. By comparing its effects to selective serotonin reuptake inhibitors and pure CB1 antagonists in food intake assays, researchers can quantify the serotonergic contribution to the hypophagic response, enabling more accurate target deconvolution.

Chemical Biology Probe for Sulfonyl Piperazine Structure-Activity Relationship (SAR) Elucidation

Use this exact compound as a reference standard in medicinal chemistry campaigns aimed at optimizing CB1 receptor modulators. Its well-defined structure and bioactivity profile (CB1, P2X3, alpha3beta4, SERT) allow it to serve as a multi-dimensional benchmarking tool for each round of analog synthesis, ensuring that structural modifications intended to improve CB1 selectivity are accurately tracked against a known polypharmacological background [1][2].

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